1-{[3,4-Bis(benzyloxy)phenyl]methyl}-6-nitro-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[3,4-Bis(benzyloxy)phenyl]methyl}-6-nitro-1H-benzimidazole is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties . This particular compound features a benzimidazole core with additional functional groups that enhance its chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 1-{[3,4-Bis(benzyloxy)phenyl]methyl}-6-nitro-1H-benzimidazole typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde, followed by nitration and benzylation reactions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium hydroxide (KOH) under elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-{[3,4-Bis(benzyloxy)phenyl]methyl}-6-nitro-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The benzimidazole core can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-{[3,4-Bis(benzyloxy)phenyl]methyl}-6-nitro-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-{[3,4-Bis(benzyloxy)phenyl]methyl}-6-nitro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-{[3,4-Bis(benzyloxy)phenyl]methyl}-6-nitro-1H-benzimidazole include other benzimidazole derivatives such as:
2-Phenylbenzimidazole: Known for its antimicrobial properties.
5,6-Dimethylbenzimidazole: A component of vitamin B12.
Nocodazole: An anticancer agent that disrupts microtubule formation
The uniqueness of this compound lies in its specific functional groups, which enhance its chemical reactivity and biological activity compared to other benzimidazole derivatives.
Eigenschaften
CAS-Nummer |
192316-25-9 |
---|---|
Molekularformel |
C28H23N3O4 |
Molekulargewicht |
465.5 g/mol |
IUPAC-Name |
1-[[3,4-bis(phenylmethoxy)phenyl]methyl]-6-nitrobenzimidazole |
InChI |
InChI=1S/C28H23N3O4/c32-31(33)24-12-13-25-26(16-24)30(20-29-25)17-23-11-14-27(34-18-21-7-3-1-4-8-21)28(15-23)35-19-22-9-5-2-6-10-22/h1-16,20H,17-19H2 |
InChI-Schlüssel |
KBQNKCWQQQONKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CN3C=NC4=C3C=C(C=C4)[N+](=O)[O-])OCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.